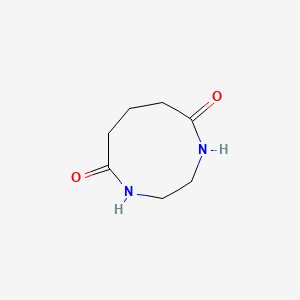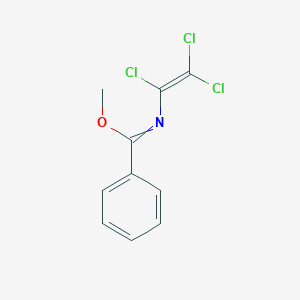
Methyl N-(trichloroethenyl)benzenecarboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(trichloroethenyl)benzenecarboximidate is an organic compound with the molecular formula C10H8Cl3NO It is a derivative of benzenecarboximidic acid, where the hydrogen atom of the imidic acid group is replaced by a trichloroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(trichloroethenyl)benzenecarboximidate typically involves the reaction of benzenecarboximidic acid with trichloroethylene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{C}(=NH)\text{OCH}_3 + \text{CCl}_2\text{CHCl} \rightarrow \text{C}_6\text{H}_5\text{C}(=N\text{CCl}_2\text{CHCl})\text{OCH}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(trichloroethenyl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroethenyl group to less chlorinated derivatives.
Substitution: The trichloroethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidic acid derivatives, while reduction can produce partially dechlorinated compounds.
Applications De Recherche Scientifique
Methyl N-(trichloroethenyl)benzenecarboximidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl N-(trichloroethenyl)benzenecarboximidate involves its interaction with molecular targets through nucleophilic addition and substitution reactions. The trichloroethenyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This interaction can lead to the modification of biomolecules and the alteration of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzenecarboximidate: A simpler derivative without the trichloroethenyl group.
Ethyl benzenecarboximidate: Similar structure with an ethyl group instead of a methyl group.
Benzyl benzenecarboximidate: Contains a benzyl group in place of the methyl group.
Uniqueness
Methyl N-(trichloroethenyl)benzenecarboximidate is unique due to the presence of the trichloroethenyl group, which imparts distinct chemical reactivity and potential applications. This group enhances the compound’s electrophilic nature, making it a valuable reagent in various chemical transformations.
Propriétés
Numéro CAS |
57806-90-3 |
|---|---|
Formule moléculaire |
C10H8Cl3NO |
Poids moléculaire |
264.5 g/mol |
Nom IUPAC |
methyl N-(1,2,2-trichloroethenyl)benzenecarboximidate |
InChI |
InChI=1S/C10H8Cl3NO/c1-15-10(14-9(13)8(11)12)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
NKZHGQNNHNIDDA-UHFFFAOYSA-N |
SMILES canonique |
COC(=NC(=C(Cl)Cl)Cl)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


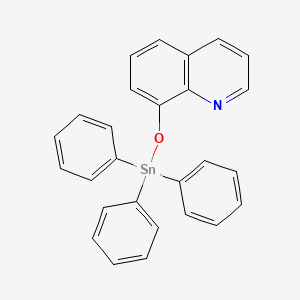
![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)
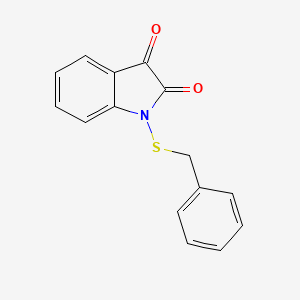

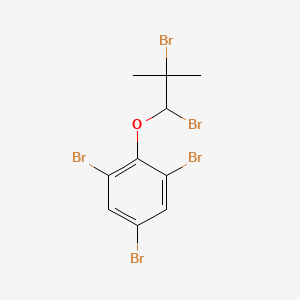
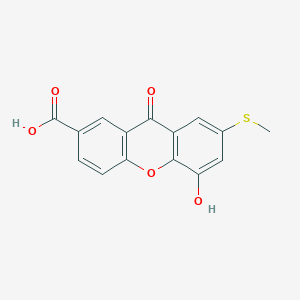

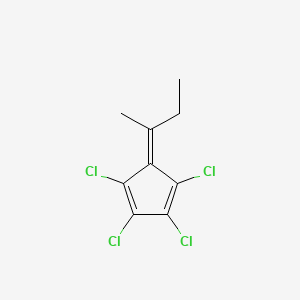
![9-[(Propan-2-yl)oxy]anthracene](/img/structure/B14627879.png)
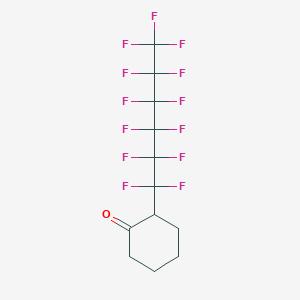
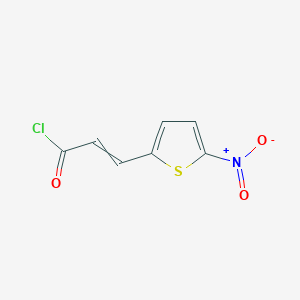
![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
